molecular formula C19H30ClNO3 B12757929 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)-, hydrochloride CAS No. 119952-83-9

2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)-, hydrochloride

Cat. No.: B12757929
CAS No.: 119952-83-9
M. Wt: 355.9 g/mol
InChI Key: OHWFLFIMJTUVJC-UHFFFAOYSA-N
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Description

2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)-, hydrochloride is a complex organic compound. It is characterized by its unique molecular structure, which includes a dibenzofuran moiety and a tertiary amine group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the dibenzofuran core, the introduction of the amino group, and the final coupling with 2-propanol. Common reagents used in these reactions include halogenated intermediates, amines, and alcohols. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The tertiary amine group can be oxidized to form N-oxides.

    Reduction: The dibenzofuran moiety can be reduced under specific conditions.

    Substitution: The hydroxyl group in 2-propanol can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. It could act as a ligand for specific receptors or enzymes, influencing biological pathways.

Medicine

Potential medical applications include its use as a precursor for drug development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.

Industry

In industry, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand, it may bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((dibenzofuranyl)oxy)-, hydrochloride
  • 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((benzofuranyl)oxy)-, hydrochloride

Uniqueness

The uniqueness of 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)-, hydrochloride lies in its specific dibenzofuran structure and the presence of a tertiary amine group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

119952-83-9

Molecular Formula

C19H30ClNO3

Molecular Weight

355.9 g/mol

IUPAC Name

1-(5a,6,7,8,9,9a-hexahydrodibenzofuran-2-yloxy)-3-(tert-butylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C19H29NO3.ClH/c1-19(2,3)20-11-13(21)12-22-14-8-9-18-16(10-14)15-6-4-5-7-17(15)23-18;/h8-10,13,15,17,20-21H,4-7,11-12H2,1-3H3;1H

InChI Key

OHWFLFIMJTUVJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC2=C(C=C1)OC3C2CCCC3)O.Cl

Origin of Product

United States

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